molecular formula C14H9ClN2O B3281010 2-chloro-3-phenylquinazolin-4(3H)-one CAS No. 727-62-8

2-chloro-3-phenylquinazolin-4(3H)-one

Cat. No. B3281010
CAS RN: 727-62-8
M. Wt: 256.68 g/mol
InChI Key: OUWWNOYKNCBEHZ-UHFFFAOYSA-N
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Description

2-chloro-3-phenylquinazolin-4(3H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a quinazolinone derivative that has shown promising results in studies related to medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-chloro-3-phenylquinazolin-4(3H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In pharmacology, 2-chloro-3-phenylquinazolin-4(3H)-one has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
In biochemistry, 2-chloro-3-phenylquinazolin-4(3H)-one has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways.

Mechanism of Action

The mechanism of action of 2-chloro-3-phenylquinazolin-4(3H)-one varies depending on its application. In cancer treatment, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neurological disorders, 2-chloro-3-phenylquinazolin-4(3H)-one inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-3-phenylquinazolin-4(3H)-one depend on its application. In cancer treatment, this compound has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been found to improve cognitive function by inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-3-phenylquinazolin-4(3H)-one in lab experiments include its high purity, stability, and efficiency in inhibiting the activity of certain enzymes. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-chloro-3-phenylquinazolin-4(3H)-one. In medicinal chemistry, further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment. In pharmacology, more research is needed to determine its safety and efficacy in treating neurological disorders. In biochemistry, further studies are needed to determine its potential as a tool for studying protein-protein interactions. Overall, the potential applications of 2-chloro-3-phenylquinazolin-4(3H)-one make it a promising compound for future research.

properties

IUPAC Name

2-chloro-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWWNOYKNCBEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427878
Record name 2-chloro-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-phenylquinazolin-4(3H)-one

CAS RN

727-62-8
Record name 2-chloro-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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